molecular formula C22H28O5 B1217608 Dihydrocostatolide CAS No. 909-13-7

Dihydrocostatolide

カタログ番号: B1217608
CAS番号: 909-13-7
分子量: 372.5 g/mol
InChIキー: YPUTYHJWWMYIGF-PZROIBLQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydrocostatolide (NSC 661123) is a naturally occurring coumarin-derived compound classified under the calanolide family. It is extracted from the fruits and twigs of the tropical tree Calophyllum lanigerum . Structurally, it is characterized by a dihydro modification of the coumarin scaffold, which distinguishes it from related calanolides such as (+)-calanolide A (NSC 650886) and (-)-calanolide B (NSC 661122; costatolide). This compound has garnered significant attention for its potent anti-HIV-1 activity, inhibiting diverse viral isolates, including clinical variants across clades A–F, syncytium-inducing/non-syncytium-inducing strains, and T-tropic/monocyte-tropic isolates . Its mechanism of action involves non-competitive inhibition of HIV-1 reverse transcriptase, preventing viral replication.

特性

CAS番号

909-13-7

分子式

C22H28O5

分子量

372.5 g/mol

IUPAC名

(16S,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one

InChI

InChI=1S/C22H28O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h10-12,18,24H,6-9H2,1-5H3/t11-,12-,18-/m0/s1

InChIキー

YPUTYHJWWMYIGF-PZROIBLQSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

異性体SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)O

正規SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

同義語

dihydrocostatolide
NSC 661123
NSC-661123

製品の起源

United States

類似化合物との比較

Structural and Functional Similarities

Dihydrocostatolide shares a common coumarin backbone with (+)-calanolide A and (-)-calanolide B. All three compounds are derived from Calophyllum lanigerum and exhibit anti-HIV-1 activity through reverse transcriptase inhibition . Key structural similarities include:

  • Coumarin Core : A fused benzene-α-pyrone ring system.
  • Side Chain Modifications : Hydrophobic substituents that enhance binding to the HIV-1 reverse transcriptase hydrophobic pocket.

Structural Differences and Pharmacological Implications

The primary distinction lies in the saturation state of the coumarin ring:

  • This compound : Features a dihydro modification (two additional hydrogen atoms) at the C-10 and C-11 positions, reducing the double bond in the coumarin ring.
  • Calanolide A and B: Retain an unsaturated coumarin core.

This structural difference influences:

  • Stability : this compound’s saturated structure may confer greater metabolic stability compared to its unsaturated counterparts.
  • Solubility : Reduced polarity due to saturation could affect bioavailability.
  • Binding Affinity : The dihydro modification may alter interactions with the reverse transcriptase active site, though all three compounds show broad-spectrum inhibition .

Anti-HIV Activity Profile

All three calanolides inhibit HIV-1 laboratory-adapted strains and clinical isolates, including drug-resistant variants. However, comparative studies suggest nuanced differences:

  • Potency: (+)-Calanolide A is reported to have the highest potency in vitro, while this compound and calanolide B exhibit comparable efficacy .
  • Resistance Profile: this compound maintains activity against viral strains with mutations conferring resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Data Table: Comparative Analysis of Calanolides

Compound Source Key Structural Feature Anti-HIV Activity (Scope) Notable Pharmacological Traits
This compound Calophyllum lanigerum Dihydro coumarin ring Broad-spectrum (clades A–F, SI/NSI, T/M-tropic) Enhanced metabolic stability
(+)-Calanolide A Calophyllum lanigerum Unsaturated coumarin ring High potency against NNRTI-resistant strains Moderate oral bioavailability
(-)-Calanolide B Calophyllum lanigerum Unsaturated coumarin ring Synergistic with other antiretrovirals Rapid plasma clearance

Research Findings and Pharmacological Considerations

  • Toxicity: All calanolides exhibit low cytotoxicity in human peripheral blood mononuclear cells (PBMCs), supporting their safety profile.
  • Clinical Development: (+)-Calanolide A advanced to Phase II trials but faced challenges due to formulation stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。